molecular formula C14H9ClO5 B6409533 MFCD18322342 CAS No. 1261914-27-5

MFCD18322342

Cat. No.: B6409533
CAS No.: 1261914-27-5
M. Wt: 292.67 g/mol
InChI Key: NOAPUJKKGCMMKM-UHFFFAOYSA-N
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Description

The compound “MFCD18322342” is a chemical entity with unique properties and applications. It is known for its significant role in various scientific and industrial processes. The compound’s structure and reactivity make it a valuable subject of study in the fields of chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18322342” involves multiple steps, typically starting with the selection of appropriate precursors. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving high yield and purity. Common synthetic routes include:

    Step 1: Initial reaction of precursor A with reagent B under controlled temperature.

    Step 2: Intermediate formation followed by purification.

    Step 3: Final reaction with reagent C to yield “this compound”.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process involves:

    Bulk synthesis: Using large quantities of precursors and reagents.

    Optimization: Fine-tuning reaction conditions to maximize yield.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: “MFCD18322342” undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to yield reduced forms.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Typically involves reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Utilizes reagents like halogens or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

“MFCD18322342” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Employed in the production of materials, coatings, and other industrial products.

Mechanism of Action

The mechanism by which “MFCD18322342” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, such as:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with cellular components: Affecting cell function and signaling pathways.

    Inducing chemical changes: Leading to the formation of new compounds or intermediates.

Comparison with Similar Compounds

“MFCD18322342” can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    Compound A: Shares structural similarities but differs in reactivity.

    Compound B: Exhibits similar biological activity but has different chemical properties.

    Compound C: Used in similar industrial applications but with distinct advantages or limitations.

The uniqueness of “this compound” lies in its specific combination of properties, making it suitable for a wide range of applications and research areas.

Properties

IUPAC Name

5-(4-carboxy-2-hydroxyphenyl)-2-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO5/c15-11-4-2-7(5-10(11)14(19)20)9-3-1-8(13(17)18)6-12(9)16/h1-6,16H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAPUJKKGCMMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)C(=O)O)O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691706
Record name 4-Chloro-2'-hydroxy[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261914-27-5
Record name 4-Chloro-2'-hydroxy[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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